

Evaluating the impact of FGFR gatekeeper mutations on Infigratinib Phosphate efficacy.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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Infigratinib Phosphate and FGFR Gatekeeper Mutations: A Comparative Guide to Efficacy

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapies, the efficacy of kinase inhibitors is often challenged by the emergence of drug resistance mutations. This guide provides a comparative analysis of **Infigratinib Phosphate**'s performance against tumors harboring Fibroblast Growth Factor Receptor (FGFR) gatekeeper mutations, a critical mechanism of acquired resistance. We present supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes to inform further research and drug development efforts.

The Challenge of FGFR Gatekeeper Mutations

Infigratinib Phosphate is a selective, ATP-competitive inhibitor of FGFR1-3, showing significant clinical activity in patients with FGFR-driven malignancies, particularly cholangiocarcinoma with FGFR2 fusions or rearrangements.[1][2] However, the long-term benefit of Infigratinib and other FGFR inhibitors is often limited by the development of acquired resistance.[3][4] A primary mechanism of this resistance is the emergence of secondary mutations in the FGFR kinase domain, with "gatekeeper" mutations being a recurrent theme.[2][3][5]

The gatekeeper residue is located at the entrance of the hydrophobic pocket in the kinase domain, and mutations at this site can sterically hinder the binding of ATP-competitive inhibitors like Infigratinib, thereby reducing their efficacy.^{[6][7]} The most frequently reported FGFR2 gatekeeper mutation is V564F (also referred to as V565F in some literature).^{[2][7]} Other significant mutations contributing to resistance include those at the molecular brake (N549/N550) and other kinase domain residues.^{[5][6]}

Comparative Efficacy of Infigratinib and Other FGFR Inhibitors

The following tables summarize the in vitro efficacy of Infigratinib and other FGFR inhibitors against wild-type FGFR and clinically relevant gatekeeper mutations. The data, compiled from various studies, is presented as IC₅₀ values (the concentration of a drug that gives half-maximal response), which are a standard measure of a drug's potency. Lower IC₅₀ values indicate higher potency.

Compound	FGFR2 Fusion (Wild-Type)	FGFR2 Fusion with V565A Mutation	FGFR2 Fusion with L617M Mutation
Infigratinib (BGJ398)	Sensitive	Resistant	Resistant
AZD4547	Sensitive	Resistant	Resistant
Erdafitinib	Sensitive	Resistant	Resistant
TAS-120 (Futibatinib)	Sensitive	Resistant	Resistant
Ponatinib	Sensitive	Sensitive	Sensitive

Table 1: In vitro drug sensitivity of various FGFR inhibitors against wild-type and mutant FGFR2 fusions. "Sensitive" indicates that the drug is effective at clinically achievable concentrations, while "Resistant" indicates a loss of efficacy. This table is a qualitative summary based on findings from a study on acquired resistance to Infigratinib.^[8]

Compound	FGFR2-WT (Binding Free Energy, kcal/mol)	FGFR2-V564F Mutant (Binding Free Energy, kcal/mol)
Infigratinib	-57.84 ± 6.08	-49.57 ± 4.73

Table 2: Calculated binding free energy ($\Delta G_{\text{binding}}$) of Infigratinib to the wild-type (WT) and V564F mutant of the FGFR2 kinase domain.[7] A higher (less negative) binding free energy for the mutant indicates a weaker interaction and thus, reduced inhibitory activity.

Compound	FGFR2-WT (Binding Free Energy, kcal/mol)	FGFR2-N549H Mutant (Binding Free Energy, kcal/mol)	FGFR2-N549K Mutant (Binding Free Energy, kcal/mol)
Infigratinib	-63.79 ± 4.41	-54.87 ± 4.49	-56.37 ± 4.09

Table 3: Calculated binding free energy ($\Delta G_{\text{binding}}$) of Infigratinib to the wild-type (WT) and N549H/K mutants of the FGFR2 kinase domain.[6] Similar to the gatekeeper mutation, these mutations at the molecular brake also lead to a decrease in binding affinity for Infigratinib.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of FGFR inhibitor efficacy against gatekeeper mutations.

Cell Viability and Drug Sensitivity Assays

This protocol is used to determine the concentration of an inhibitor required to reduce cell viability by 50% (IC₅₀).

- **Cell Culture:** Cancer cell lines harboring specific FGFR fusions and engineered to express gatekeeper mutations are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- **Cell Seeding:** Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells per well) and allowed to adhere overnight.

- **Drug Treatment:** Cells are treated with a serial dilution of the FGFR inhibitor (e.g., Infigratinib, Pemigatinib, etc.) with concentrations typically ranging from picomolar to micromolar. A vehicle control (e.g., DMSO) is also included.
- **Incubation:** The treated cells are incubated for a specified period, usually 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
- **Viability Assessment:** Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or a tetrazolium-based colorimetric assay (e.g., MTT, MTS).
- **Data Analysis:** The luminescence or absorbance values are normalized to the vehicle control. The IC₅₀ values are then calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Molecular Docking and Molecular Dynamics Simulations

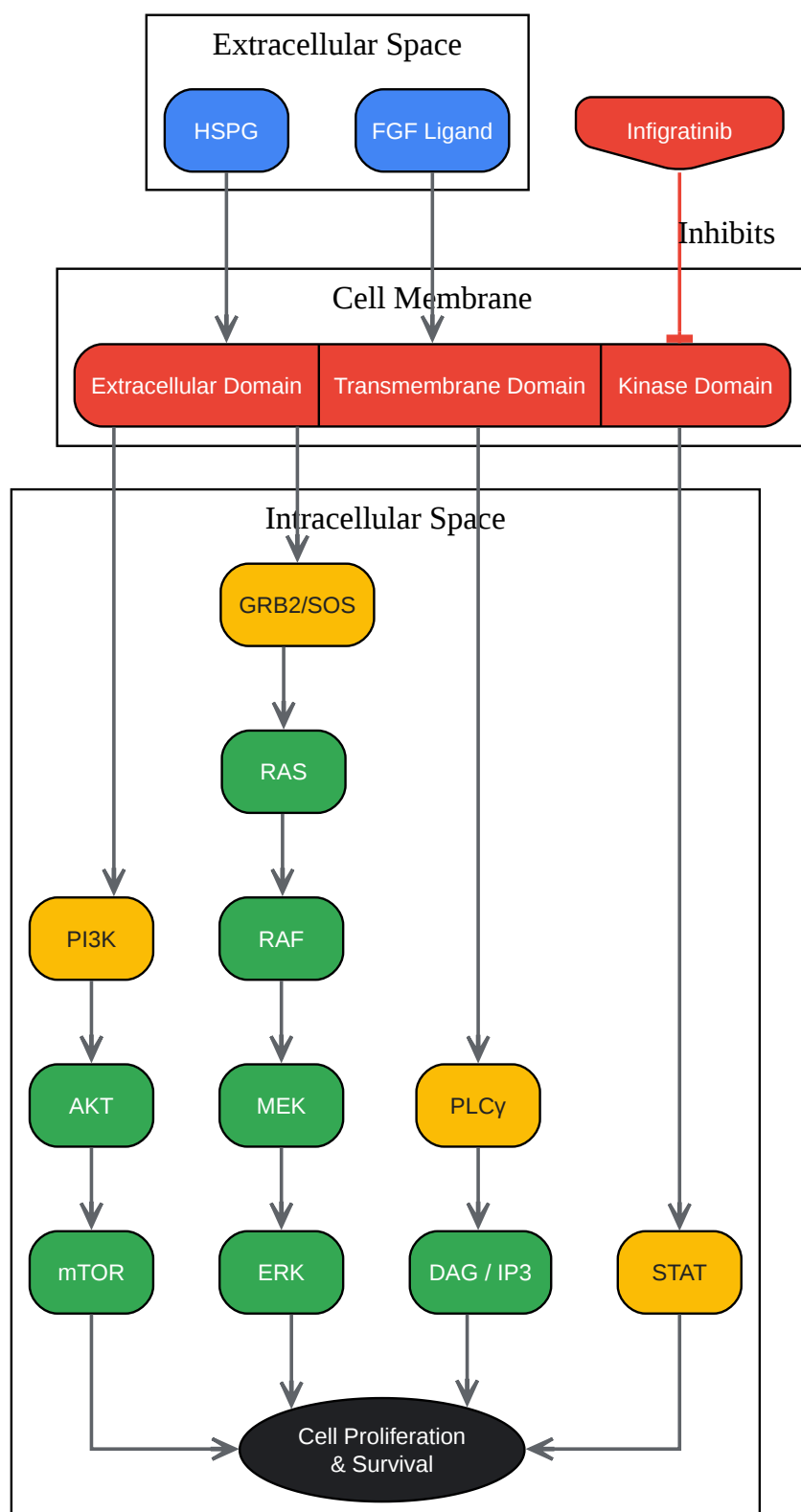
These computational methods are employed to predict and analyze the binding of inhibitors to the FGFR kinase domain at an atomic level.

- **Protein and Ligand Preparation:** The 3D crystal structure of the FGFR kinase domain (wild-type and mutant) is obtained from the Protein Data Bank (PDB) or generated through homology modeling. The 3D structure of the inhibitor (e.g., Infigratinib) is prepared using a molecular modeling software.
- **Molecular Docking:** The inhibitor is docked into the ATP-binding pocket of the FGFR kinase domain using a docking program (e.g., AutoDock, Glide). The program samples various conformations and orientations of the inhibitor to predict the most favorable binding pose.
- **Molecular Dynamics (MD) Simulation:** The predicted protein-ligand complex is subjected to MD simulations using software like GROMACS or AMBER. This simulation tracks the movement of atoms over time, providing insights into the stability of the complex and the interactions between the protein and the inhibitor.
- **Binding Free Energy Calculation:** The binding free energy ($\Delta G_{\text{binding}}$) is calculated from the MD simulation trajectories using methods like Molecular Mechanics Poisson-Boltzmann

Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA). A more negative $\Delta G_{\text{binding}}$ value indicates a stronger binding affinity.

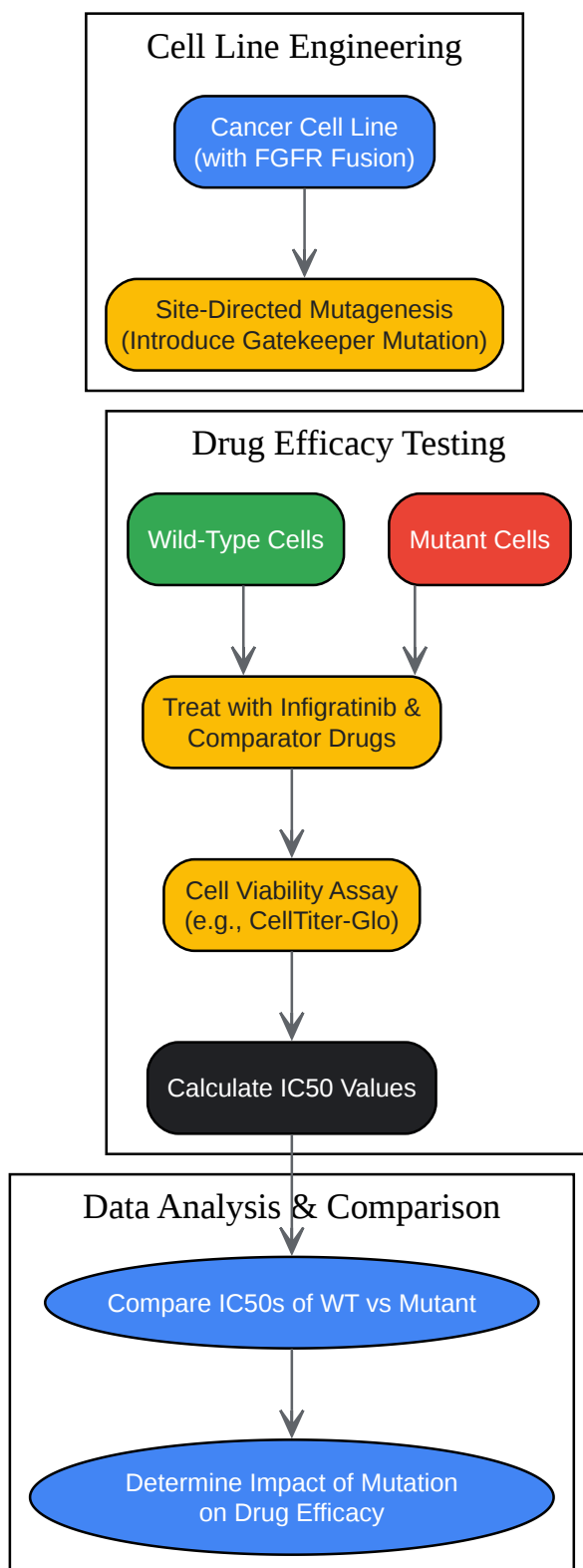
Visualizing the Impact of Gatekeeper Mutations

The following diagrams, generated using Graphviz (DOT language), illustrate the FGFR signaling pathway, a typical experimental workflow, and the logical relationship of how gatekeeper mutations impact Infigratinib's efficacy.



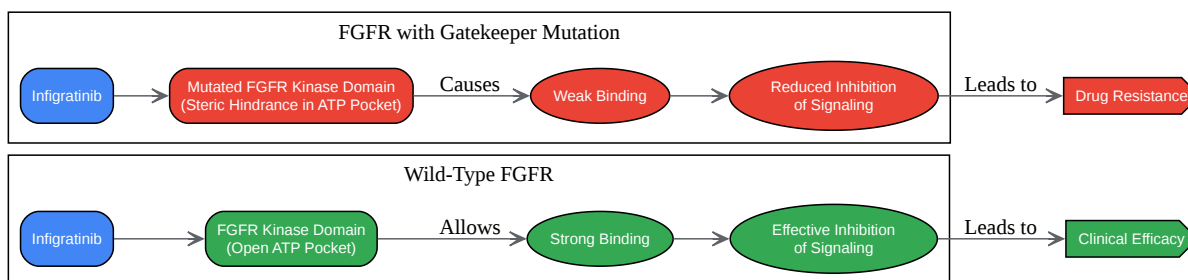
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Caption: FGFR Signaling Pathway and Infigratinib's Mechanism of Action.



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Caption: Experimental Workflow for Evaluating Inhibitor Efficacy.



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Caption: Impact of Gatekeeper Mutations on Infigratinib Efficacy.

Conclusion and Future Directions

The emergence of FGFR gatekeeper mutations presents a significant clinical challenge to the long-term efficacy of **Infigratinib Phosphate**. The V564F mutation, in particular, has been shown to confer resistance by reducing the binding affinity of Infigratinib to the FGFR2 kinase domain. While Infigratinib is highly effective against sensitive FGFR alterations, its activity is compromised in the presence of this and other resistance mutations.

The development of next-generation FGFR inhibitors with activity against common resistance mutations is a critical area of research. Ponatinib, a multi-kinase inhibitor, has shown some activity against Infigratinib-resistant mutations in preclinical models, but its broader kinase profile may lead to off-target toxicities. Covalent inhibitors like Futibatinib (TAS-120) represent another promising strategy to overcome resistance mediated by gatekeeper mutations. Further research should focus on:

- Characterizing the full spectrum of resistance mutations: Comprehensive genomic profiling of patients progressing on Infigratinib is needed to identify all clinically relevant resistance mechanisms.
- Developing novel inhibitors: The design of FGFR inhibitors that can effectively bind to and inhibit both wild-type and mutant forms of the receptor is paramount.

- Exploring combination therapies: Investigating the combination of Infigratinib with other targeted agents or immunotherapies may help to prevent or overcome the emergence of resistance.

By understanding the molecular mechanisms of resistance and employing rational drug design and combination strategies, the clinical benefit of FGFR-targeted therapies can be extended for patients with these challenging cancers.

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- To cite this document: BenchChem. [Evaluating the impact of FGFR gatekeeper mutations on Infigratinib Phosphate efficacy.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608101#evaluating-the-impact-of-fgfr-gatekeeper-mutations-on-infigratinib-phosphate-efficacy]

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